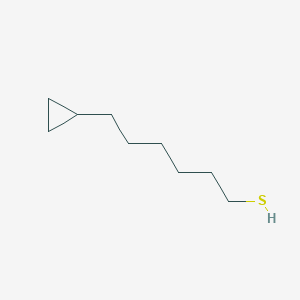

6-Cyclopropylhexane-1-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

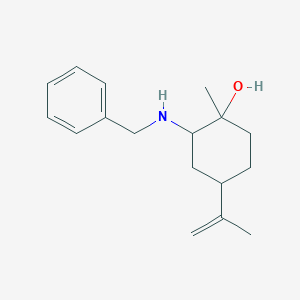

6-Cyclopropylhexane-1-thiol, also known as CCHT, is a chemical compound that has been studied for its potential applications in scientific research. This molecule has a unique structure that makes it an interesting target for investigation, and its properties have been studied in various fields of science.

Applications De Recherche Scientifique

Thixotropic Hydrogelators

Thixotropic hydrogelators, like cyclo(dipeptide) derivatives, demonstrate significant potential in biomedical and biotechnological applications. A study highlighted the synthesis of new hydrogelators that form thermally/isothermally reversible physical gels in different solvents, including water and saline. These gels, formed mainly through hydrogen bonding and van der Waals forces, exhibit thixotropic behavior, which is crucial for applications requiring gel-sol-gel transitions without chemical changes (Hoshizawa et al., 2013).

Thiol Reactive Probes and Chemosensors

Thiol reactive probes and chemosensors are essential for detecting thiols such as cysteine, homocysteine, glutathione, and hydrogen sulfide due to their critical roles in physiological and pathological processes. The development of fluorescent and colorimetric probes for thiol detection is vital in research and disease diagnosis. These probes employ various detection methods, including nucleophilic addition and substitution, highlighting the importance of thiol chemistry in diagnostic applications (Peng et al., 2012).

Nanoparticle Stabilization

Research on ligands for stabilizing large gold nanoparticles in solution has shown that multidentate thiol-based ligands significantly inhibit nanoparticle aggregation. This stabilization, attributed to the multidentate chelate effect, is crucial for applications in material science and nanotechnology. The enhanced stabilization of gold nanoparticles by these ligands has implications for developing more stable and effective nanomaterials (Zhang et al., 2008).

Conjugation Chemistry

The development of a conjugation reaction based on the thia-Michael addition to activated triple bonds offers an alternative to maleimides for linking thiol groups to drugs and labels. This chemistry is pivotal for creating bioconjugates and drug-delivery systems, illustrating the versatility of thiol compounds in synthetic organic chemistry and pharmaceutical applications (Petit et al., 2019).

Orientations Futures

The future of synthetic chemistry, including the study and application of compounds like 6-Cyclopropylhexane-1-thiol, is likely to involve the continued development of new synthetic methods, the exploration of novel reaction mechanisms, and the design of complex, functional molecules for various applications .

Propriétés

IUPAC Name |

6-cyclopropylhexane-1-thiol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18S/c10-8-4-2-1-3-5-9-6-7-9/h9-10H,1-8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEENFIJMVBNVKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CCCCCCS |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Cyclopropylhexane-1-thiol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Phenyl-4-([1,3,4]thiadiazol-2-ylcarbamoyl)-butyric acid](/img/no-structure.png)

![3,8-Dichloro-2-(4-fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2683342.png)

![N-(1-cyanocyclopentyl)-2-({5-[(2-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B2683343.png)

![2-((4-isopropyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2683348.png)

![Ethyl 4-[3-methoxy-4-(2-oxopiperidin-1-yl)anilino]-4-oxobutanoate](/img/structure/B2683352.png)

![3,4-diethoxy-N-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2683358.png)

![N-(1-Cyano-1-cyclopropylethyl)-2-[2-pyrrolidin-1-yl-5-(trifluoromethyl)anilino]acetamide](/img/structure/B2683363.png)